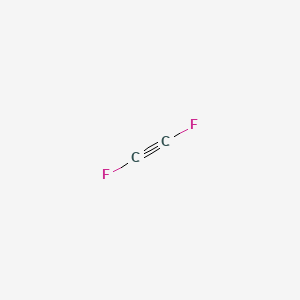

Difluoroacetylene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2-difluoroethyne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2F2/c3-1-2-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWTZYYGAOGUPFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#CF)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70218978 | |

| Record name | Difluoroacetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70218978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

62.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

689-99-6 | |

| Record name | Ethyne, difluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=689-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyne, difluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000689996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Difluoroacetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70218978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Difluoroacetylene and its Precursors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Difluoroacetylene (C₂F₂) is a highly reactive, linear molecule with the formula F-C≡C-F. As the perfluorinated analog of acetylene, it holds significant interest as a precursor for the synthesis of novel fluoropolymers and as a building block in organic synthesis. However, its preparation is notoriously challenging, often associated with low yields and a significant risk of explosion.[1][2] This technical guide provides a comprehensive overview of the synthetic routes to this compound, with a detailed focus on the preparation and characterization of its key precursors. Experimental protocols, quantitative data, and logical diagrams are presented to offer a thorough resource for researchers in the field.

Introduction

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. This compound, with its unique electronic structure, represents a potent synthon for the introduction of the difluoroethynyl moiety. Despite its potential, the inherent instability of this compound has limited its widespread application.[1][2] This guide aims to consolidate the available information on its synthesis, providing a practical reference for its safe and efficient generation in a laboratory setting.

Synthesis of this compound

The direct synthesis of this compound is a complex and hazardous undertaking. The most cited method involves the pyrolysis of difluoromaleic anhydride.

Pyrolysis of Difluoromaleic Anhydride

It is crucial to emphasize that this reaction should only be attempted by experienced chemists with appropriate safety measures in place due to the explosive nature of this compound.

Synthesis of Key Precursors

Given the challenges in directly synthesizing and handling this compound, a common strategy involves the in situ generation or the use of more stable precursors. A key and commercially available precursor is 1,2-dichloro-1,2-difluoroethylene.

Synthesis of 1,2-Dichloro-1,2-difluoroethylene

1,2-Dichloro-1,2-difluoroethylene (C₂Cl₂F₂) serves as a crucial starting material for the synthesis of various fluorinated compounds. It exists as a mixture of (E) and (Z) isomers. One established method for its preparation is through the dehalogenation of 1,1,1,2-tetrachloro-2,2-difluoroethane.

Materials:

-

1,1,1,2-tetrachloro-2,2-difluoroethane

-

Methanol

-

Powdered Zinc

-

Zinc Chloride

-

Dry Ice/Acetone bath

-

Ice water bath

Procedure:

-

A 500-mL three-necked round-bottomed flask is equipped with a 100-mL separatory funnel, a thermometer, and a short fractionating column connected to a condenser and a tared receiver.

-

The flask is charged with 150 mL of methanol, 42.2 g (0.65 g-atom) of powdered zinc, and 0.2 g of zinc chloride.

-

The condenser is circulated with acetone cooled in a Dry Ice-acetone bath, and the receiver is immersed in an ice water bath.

-

The reaction mixture is heated to 60–63 °C.

-

A solution of 122.4 g (0.6 mole) of 1,1,1,2-tetrachloro-2,2-difluoroethane in 50 mL of methanol is added dropwise from the separatory funnel. The initial addition should be a 10–15 mL portion over a few minutes.

-

The reaction is typically vigorous, and the heating bath should be removed once refluxing of the product is observed.

-

The addition of the ethane derivative is continued at a rate that maintains the temperature at the head of the column at 18–22 °C.

-

The reaction flask may require occasional shaking to prevent the zinc dust from agglomerating.

-

The take-off rate of the 1,1-dichloro-2,2-difluoroethylene product is adjusted to approximately half the rate of the reactant addition. The temperature in the distillation flask will typically drop to 45–50 °C during the addition.

-

The addition requires approximately 45 minutes to 1 hour.

-

After the addition is complete, the heating bath is replaced, and the mixture is heated for another hour to complete the dehalogenation and distill the remaining product. The temperature in the distillation flask will gradually rise to 69–70 °C.

Yield: 71–76 g (89–95%) of 1,1-dichloro-2,2-difluoroethylene is collected.

Synthesis of 1,2-Difluoroethylene from 1,2-Dichloro-1,2-difluoroethylene

The conversion of 1,2-dichloro-1,2-difluoroethylene to 1,2-difluoroethylene (an HFO-1132) can be achieved through catalytic hydrogenation, which removes the chlorine atoms.[1][3][4][5]

Materials:

-

1,2-Dichloro-1,2-difluoroethylene

-

Hydrogen gas

-

Palladium (Pd) or other suitable hydrogenation catalyst (e.g., Pt, Ni-Cu, Cr-Cu) supported on an inert material (e.g., alumina, carbon)

-

Heated catalytic bed reactor

-

Aqueous alkaline solution (e.g., 10% NaOH)

-

Drying agent (e.g., CaCl₂)

Procedure:

-

A heated catalytic bed reactor is prepared with a supported palladium catalyst.

-

A continuous stream of 1,2-dichloro-1,2-difluoroethylene and hydrogen gas is fed into the reactor.

-

The reaction is carried out at a temperature between 300 °C and 400 °C.

-

The molar ratio of hydrogen to 1,2-dichloro-1,2-difluoroethylene is maintained between 3:1 and 5:1.

-

The contact time of the reactants with the catalyst is typically between 10 and 20 seconds.

-

The gaseous products leaving the reactor are washed with an aqueous alkaline solution to remove acidic byproducts.

-

The product stream is then dried using a suitable drying agent.

-

The final product, a mixture of 1,2-difluoroethylene and 1-chloro-1,2-difluoroethylene, is condensed at a temperature below 0 °C.

-

The components of the product mixture can be separated by fractional distillation.

Quantitative Data

Table 1: Physical and Spectroscopic Properties of this compound and its Precursors

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Spectroscopic Data |

| This compound | C₂F₂ | 62.018 | Sublimes at -85 °C (0.1 mmHg)[1] | MS: Available on NIST WebBook[6]. IR: Key absorptions at 1349.5 cm⁻¹ (asymmetric C-F stretch) and 2436 cm⁻¹ (C≡C stretch)[6]. NMR: Data not readily available in public databases. |

| 1,2-Dichloro-1,2-difluoroethylene | C₂Cl₂F₂ | 132.924 | (Z)-isomer: 21.5; (E)-isomer: 19.1 | IR & MS: Data available in spectral databases. |

| 1,2-Difluoroethylene | C₂H₂F₂ | 64.034 | (Z)-isomer: -26; (E)-isomer: -53 | ¹⁹F NMR & ¹H NMR: Spectra are well-documented. |

Logical and Experimental Workflow Diagrams

Diagram 1: Synthesis Pathway to this compound

Caption: Synthetic routes to this compound and its precursors.

Diagram 2: Experimental Workflow for the Synthesis of 1,2-Dichloro-1,2-difluoroethylene

Caption: Workflow for 1,2-dichloro-1,2-difluoroethylene synthesis.

Conclusion

The synthesis of this compound remains a significant challenge for synthetic chemists. While direct methods are fraught with difficulty, the preparation of its precursors, such as 1,2-dichloro-1,2-difluoroethylene and 1,2-difluoroethylene, is well-established and provides a safer entry point to the chemistry of the difluoroacetylenic moiety. This guide has outlined the key synthetic transformations and provided detailed experimental protocols where available. Further research into controlled and safer methods for the generation and in situ utilization of this compound is crucial for unlocking its full potential in materials science and drug discovery.

References

- 1. BJOC - 1,2-Difluoroethylene (HFO-1132): synthesis and chemistry [beilstein-journals.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. 1,2-Difluoroethylene (HFO-1132): synthesis and chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US5118888A - Process for the preparation of 1,2-difluoro-ethylene and 1-chloro-1,2-difluoro-ethylene - Google Patents [patents.google.com]

- 5. Buy 1,2-Dichloro-1,2-difluoroethylene | 598-88-9 [smolecule.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

Theoretical Insights into the Molecular Structure of Difluoroacetylene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difluoroacetylene (C₂F₂), a linear molecule with the structure F-C≡C-F, presents a compelling case study in computational chemistry due to the significant influence of its highly electronegative fluorine substituents on its electronic structure and geometry. Understanding the precise molecular geometry of C₂F₂ is crucial for predicting its reactivity, spectroscopic properties, and potential as a building block in novel fluorinated materials and pharmaceuticals. This technical guide provides an in-depth analysis of the theoretical studies aimed at determining the equilibrium structure of this compound. We will delve into the computational methodologies, present a comparative analysis of structural data obtained from various theoretical models, and provide detailed protocols for the cited computational experiments.

The Hierarchy of Theoretical Methods

The determination of molecular structures through computational means relies on solving the time-independent Schrödinger equation. However, exact solutions are only feasible for the simplest systems. Consequently, a hierarchy of ab initio and density functional theory (DFT) methods has been developed to approximate the solution, offering a trade-off between accuracy and computational cost.

-

Hartree-Fock (HF) Theory: This is the foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. It provides a qualitative description of the electronic structure but neglects electron correlation, which can lead to inaccuracies in bond lengths.

-

Møller-Plesset Perturbation Theory (MPn): This method builds upon the Hartree-Fock solution by treating electron correlation as a perturbation. Second-order Møller-Plesset theory (MP2) is a widely used method that offers a significant improvement over HF for structural predictions.

-

Coupled-Cluster (CC) Theory: Coupled-cluster methods are among the most accurate and reliable approaches for calculating molecular properties. The CCSD method includes single and double excitations of electrons from the Hartree-Fock reference, while CCSD(T) adds a perturbative correction for triple excitations, often referred to as the "gold standard" of quantum chemistry for its high accuracy.

-

Density Functional Theory (DFT): DFT methods offer a computationally efficient alternative to traditional ab initio methods by approximating the electron density to determine the system's energy. The accuracy of DFT depends on the chosen exchange-correlation functional. Common functionals include B3LYP, PBE0, and M06-2X.

The choice of the basis set , a set of mathematical functions used to build the molecular orbitals, is also critical. Larger basis sets, such as those in the correlation-consistent family (e.g., cc-pVDZ, cc-pVTZ, aug-cc-pVTZ), provide more flexibility in describing the spatial distribution of electrons and generally lead to more accurate results.

Data Presentation: A Comparative Analysis of this compound's Geometry

The following tables summarize the calculated C-C and C-F bond lengths of this compound using various theoretical methods and basis sets, benchmarked against experimental data. All bond lengths are given in angstroms (Å).

Table 1: Calculated C-C Bond Lengths (Å) of this compound

| Method/Basis Set | cc-pVDZ | cc-pVTZ | aug-cc-pVTZ |

| Experimental | - | - | 1.187 [1] |

| Hartree-Fock | 1.168 | 1.168 | 1.168 |

| MP2 | 1.200 | 1.196 | 1.196 |

| CCSD | 1.192 | 1.189 | 1.189 |

| CCSD(T) | 1.201 | 1.196 | 1.196 |

| B3LYP | 1.194 | 1.193 | 1.193 |

| PBE0 | 1.185 | 1.185 | 1.185 |

| M06-2X | 1.189 | 1.188 | 1.188 |

Table 2: Calculated C-F Bond Lengths (Å) of this compound

| Method/Basis Set | cc-pVDZ | cc-pVTZ | aug-cc-pVTZ |

| Experimental | - | - | 1.283 [1] |

| Hartree-Fock | 1.258 | 1.256 | 1.261 |

| MP2 | 1.291 | 1.284 | 1.291 |

| CCSD | 1.285 | 1.278 | 1.285 |

| CCSD(T) | 1.297 | 1.288 | 1.296 |

| B3LYP | 1.283 | 1.280 | 1.284 |

| PBE0 | 1.272 | 1.270 | 1.274 |

| M06-2X | 1.274 | 1.271 | 1.275 |

Note: The presented theoretical data is a representative compilation from the NIST Computational Chemistry Comparison and Benchmark Database.

Mandatory Visualizations

The following diagrams illustrate key conceptual frameworks in the theoretical study of molecular structures.

Caption: Increasing accuracy in ab initio methods.

Caption: A typical computational workflow.

Experimental Protocols: A Guide to Computational Geometry Optimization

This section outlines the detailed methodology for performing a geometry optimization of this compound using a representative theoretical method, B3LYP with the cc-pVTZ basis set, as would be implemented in a quantum chemistry software package like Gaussian.

Objective: To find the equilibrium geometry of this compound at the B3LYP/cc-pVTZ level of theory.

Protocol:

-

Input File Generation:

-

Molecular Specification: Define the initial geometry of this compound. Due to its linear nature, a Z-matrix is efficient:

Alternatively, Cartesian coordinates can be used.

-

Route Section (Calculation Setup): Specify the desired calculation.

-

#p: Requests verbose output.

-

B3LYP/cc-pVTZ: Specifies the DFT functional and basis set.

-

Opt: Keyword to perform a geometry optimization.

-

-

Charge and Multiplicity: For neutral this compound in its ground state, the charge is 0 and the spin multiplicity is 1.

-

-

Execution:

-

Submit the input file to the quantum chemistry software.

-

The software will initiate an iterative process as depicted in the workflow diagram above. It will calculate the energy and gradients at the initial geometry, then update the atomic positions to minimize the forces, and repeat this process until the forces on the atoms are negligible, signifying that a stationary point on the potential energy surface has been reached.

-

-

Output Analysis:

-

Convergence Confirmation: Verify that the optimization has converged successfully. The output file will typically indicate this with a message like "Optimization completed."

-

Final Geometry: Extract the optimized bond lengths (RCF and RCC) from the output file. These are the predicted equilibrium bond lengths at the B3LYP/cc-pVTZ level of theory.

-

Energy: The final electronic energy of the optimized structure will also be reported.

-

Vibrational Frequencies: It is good practice to follow a geometry optimization with a frequency calculation (Freq keyword) to confirm that the obtained structure is a true minimum (no imaginary frequencies).

-

This protocol can be adapted for any of the theoretical methods and basis sets listed in the data tables by simply changing the corresponding keywords in the input file. For instance, a CCSD(T) calculation would use the CCSD(T) keyword in place of B3LYP. It is important to note that higher levels of theory will require significantly more computational resources.

References

Spectroscopic Characterization of Difluoroacetylene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Difluoroacetylene (C₂F₂), a linear molecule with a carbon-carbon triple bond flanked by two fluorine atoms, presents a unique subject for spectroscopic investigation due to its high symmetry and the strong influence of its electronegative substituents. This guide provides a comprehensive overview of the spectroscopic characterization of this compound, detailing the key molecular parameters determined from rotational, vibrational, and electronic spectroscopy. Experimental protocols for the cited techniques are provided, along with visual representations of experimental workflows to facilitate a deeper understanding of the logical relationships between these methods and the molecular properties they elucidate.

Molecular Structure and Symmetry

This compound is a linear symmetric molecule belonging to the D∞h point group. This high degree of symmetry dictates many of its spectroscopic properties, including the activity of its vibrational modes in infrared and Raman spectroscopy and the absence of a permanent dipole moment, rendering it inactive in pure rotational microwave spectroscopy.[1]

Rotational Spectroscopy

Due to its D∞h symmetry and lack of a permanent dipole moment, this compound does not exhibit a pure rotational absorption spectrum.[1] Therefore, conventional microwave spectroscopy is not a viable technique for directly determining its rotational constant. However, rotational information can be derived from the analysis of the rotational fine structure observed in high-resolution vibrational and electronic spectra (rovibrational and rovibronic spectroscopy).

Vibrational Spectroscopy

The vibrational modes of this compound provide a wealth of information about its bonding and structure. As a linear molecule with four atoms, it has 3N-5 = 7 vibrational modes. These are categorized by their symmetry and their activity in infrared (IR) and Raman spectroscopy. The vibrational modes, their symmetries, and experimentally determined frequencies are summarized in Table 1.

Table 1: Vibrational Frequencies and Symmetries of this compound

| Mode | Symmetry | Description | Frequency (cm⁻¹) | Spectroscopic Activity |

| ν₁ | Σg⁺ | Symmetric C≡C stretch | 2436 | Raman |

| ν₂ | Σg⁺ | Symmetric C-F stretch | 787 | Raman |

| ν₃ | Σu⁺ | Asymmetric C-F stretch | 1350 | Infrared |

| ν₄ | Πg | Trans-bending | 270 | Raman |

| ν₅ | Πu | Cis-bending | 268 | Infrared |

Data sourced from the NIST Chemistry WebBook.[2]

Experimental Protocols for Vibrational Spectroscopy

High-resolution FTIR spectroscopy is employed to resolve the rotational fine structure of the infrared-active vibrational bands (ν₃ and ν₅).

-

Spectrometer: A high-resolution Fourier transform infrared spectrometer (e.g., Bruker IFS 125HR) is typically used.

-

Resolution: The instrument is operated at a high resolution, typically better than 0.01 cm⁻¹, to resolve the individual rotational lines.

-

Detector: A sensitive detector, such as a liquid nitrogen-cooled mercury cadmium telluride (MCT) detector, is employed for the mid-infrared region.

-

Sample Cell: A long-path gas cell (e.g., a multi-pass White cell) is used to achieve a sufficient absorption path length for the gaseous sample, which is maintained at a low pressure to minimize pressure broadening of the spectral lines.

-

Data Acquisition: The spectrum is recorded by co-adding a large number of scans to achieve a high signal-to-noise ratio. The resulting interferogram is then Fourier-transformed to obtain the frequency-domain spectrum.

Raman spectroscopy is used to probe the vibrational modes that are not infrared-active (ν₁, ν₂, and ν₄).

-

Spectrometer: A high-resolution Raman spectrometer is used, often in a 90-degree scattering geometry.

-

Laser Source: A continuous-wave (CW) laser with a narrow linewidth, such as an argon-ion laser operating at a specific wavelength (e.g., 514.5 nm), is used as the excitation source.

-

Sample Cell: The gaseous this compound is contained in a transparent sample cell.

-

Collection Optics: The scattered light is collected at a 90-degree angle to the incident laser beam using a series of lenses and focused onto the entrance slit of the spectrometer.

-

Detection: The dispersed Raman scattering is detected using a sensitive detector, such as a charge-coupled device (CCD) camera.

Electronic Spectroscopy

The electronic transitions of this compound are typically studied using ultraviolet (UV) absorption spectroscopy and photoelectron spectroscopy (PES).

Photoelectron Spectroscopy

Photoelectron spectroscopy provides information about the binding energies of electrons in the molecular orbitals of this compound. Ionization of an electron from a specific molecular orbital leads to the formation of the molecular ion in a corresponding electronic state.

Table 2: Ionization Energies of this compound

| Ionization Energy (eV) |

| 11.180 |

Data sourced from the NIST Chemistry WebBook.[2]

-

Photon Source: A source of high-energy monochromatic photons is required. For valence shell photoelectron spectroscopy, a helium discharge lamp producing He(I) radiation (21.22 eV) is commonly used.

-

Ionization Chamber: The gaseous this compound is introduced into a high-vacuum chamber where it interacts with the photon beam.

-

Electron Energy Analyzer: The kinetic energies of the photoejected electrons are measured using a hemispherical or cylindrical mirror electron energy analyzer.

-

Detector: An electron multiplier is used to detect the energy-analyzed electrons.

-

Data Acquisition: The photoelectron spectrum is obtained by plotting the number of detected electrons as a function of their kinetic energy. The binding energy is then calculated by subtracting the kinetic energy from the photon energy.

Molecular Properties Summary

The spectroscopic studies of this compound have yielded precise values for its key molecular parameters, which are summarized in Table 3.

Table 3: Molecular Properties of this compound

| Property | Value | Source |

| C≡C Bond Length | 1.187 ± 0.001 Å | Kuchitsu (1995)[2] |

| C-F Bond Length | 1.283 ± 0.001 Å | Kuchitsu (1995)[2] |

| Point Group | D∞h |

Logical Relationships in Spectroscopic Characterization

The different spectroscopic techniques provide complementary information that, when combined, offers a comprehensive understanding of the molecular structure and bonding in this compound.

This diagram illustrates how high-resolution infrared and Raman (rovibrational) spectroscopy can be used to determine not only the vibrational frequencies but also the molecular geometry (bond lengths) and the rotational constant through the analysis of the rotational fine structure. Photoelectron spectroscopy directly probes the electronic structure by measuring the energies of the molecular orbitals. The molecular geometry, in turn, determines the moment of inertia and thus the rotational constant. This interconnectedness highlights the power of a multi-technique approach to the detailed characterization of molecules like this compound.

References

A Technical Guide to the Computational Analysis of Difluoroacetylene Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difluoroacetylene (C₂F₂), a linear molecule with a carbon-carbon triple bond flanked by two fluorine atoms (F-C≡C-F), is the perfluorinated analogue of acetylene.[1] Its unique electronic structure and the high electronegativity of fluorine atoms impart distinct chemical and physical properties. Understanding these properties is crucial for its potential applications, including as a precursor for fluorinated polymers with novel electronic characteristics analogous to polyacetylene.[1] Computational chemistry provides a powerful and indispensable toolkit for elucidating the molecular structure, vibrational spectroscopy, and electronic properties of this compound, offering insights that complement and often guide experimental investigations.

This technical guide provides an in-depth overview of the computational analysis of this compound's core properties. It is designed to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the theoretical approaches used to study this molecule, presenting key quantitative data in a structured format and detailing the underlying computational methodologies.

Molecular Geometry

The linear geometry of this compound is a key structural feature. Computational methods are extensively used to predict its bond lengths, which are in close agreement with experimental data.

Table 1: Experimental and Computationally Determined Bond Lengths of this compound

| Bond Type | Experimental Bond Length (Å) | Computational Method | Calculated Bond Length (Å) |

| C≡C | 1.187 ± 0.001[2] | MP2/6-311++G(d,p) | Not explicitly stated, but geometry optimized.[3] |

| C-F | 1.283 ± 0.001[2][4] | MP2/6-311++G(d,p) | Not explicitly stated, but geometry optimized.[3] |

Vibrational Frequencies

Vibrational spectroscopy is a fundamental tool for characterizing molecular structure and bonding. Computational methods allow for the calculation of harmonic and anharmonic vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra. The vibrational modes of this compound are well-characterized, and theoretical calculations have proven to be highly accurate in predicting these frequencies. Discrepancies between calculated harmonic frequencies and experimental values are common due to the harmonic approximation, and scaling factors are often applied to improve agreement.[5]

Table 2: Experimental and Theoretical Vibrational Frequencies of this compound (cm⁻¹)

| Mode Number | Symmetry | Approximate Type of Mode | Experimental Frequency (cm⁻¹) | Computational Method | Calculated Frequency (cm⁻¹) |

| 1 | Σg | C≡C stretch | 2436[2] | Not Specified | Not Available |

| 2 | Σg | C-F s-stretch | 787[2] | Not Specified | Not Available |

| 3 | Σu | C-F a-stretch | 1350[2] | Not Specified | Not Available |

| 4 | Πg | Bend | 270[2] | Not Specified | Not Available |

| 5 | Πu | Bend | 268[2] | Not Specified | Not Available |

Computational Methodologies

A variety of computational methods have been employed to study the properties of this compound, ranging from Hartree-Fock (HF) and Density Functional Theory (DFT) to more sophisticated ab initio methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory. The choice of method and basis set is crucial for obtaining accurate results.

Geometry Optimization

Accurate prediction of molecular geometry is the first step in most computational studies. For this compound and its complexes, geometry optimization has been performed using second-order Møller-Plesset perturbation theory (MP2) with the 6-311++G(d,p) basis set.[3] This level of theory provides a good balance between computational cost and accuracy for determining equilibrium structures.

Calculation of NMR Spin-Spin Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. The calculation of NMR parameters, such as spin-spin coupling constants, requires high-level theoretical methods. For this compound, these constants have been calculated at the Coupled Cluster Singles and Doubles (CCSD) level of theory using the aug-cc-pVTZ-J basis set.[3][6] This approach explicitly includes electron correlation effects, which are important for accurately predicting coupling constants, especially for molecules containing electronegative atoms like fluorine.[3] The calculations were performed using the CFOUR program package.[3]

Computational Analysis Workflow

The computational analysis of a molecule like this compound typically follows a structured workflow. This process begins with the initial definition of the molecular structure and progresses through various calculations to determine its properties. The following diagram illustrates a typical workflow for such an analysis.

Conclusion

Computational analysis is a cornerstone in the modern study of molecular properties, and its application to this compound has yielded significant insights into its geometry, vibrational dynamics, and electronic characteristics. The agreement between computationally predicted and experimentally determined properties validates the theoretical models and allows for the exploration of aspects of the molecule that are difficult to probe experimentally. For researchers and professionals in drug development and materials science, these computational tools offer a predictive and explanatory framework that can accelerate discovery and innovation. As computational methods continue to advance in accuracy and efficiency, their role in the detailed characterization of molecules like this compound will undoubtedly expand.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 4. CCCBDB Experimental bond lengths 3 [cccbdb.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. Analysis of the interactions between this compound and one or two hydrogen fluoride molecules based on calculated spin-spin coupling constants - CONICET [bicyt.conicet.gov.ar]

quantum chemical calculations for difluoroacetylene

An In-depth Technical Guide to Quantum Chemical Calculations for Difluoroacetylene

Introduction

This compound (C₂F₂), the perfluorinated analogue of acetylene, is a linear molecule of significant interest in synthetic and materials chemistry.[1] Its rigid structure, featuring a carbon-carbon triple bond and two highly electronegative fluorine atoms, imparts unique electronic and reactive properties. Quantum chemical calculations are indispensable tools for elucidating the molecular structure, vibrational spectroscopy, electronic properties, and reaction potential of C₂F₂. These computational methods provide a level of detail that can be challenging to obtain through experimental means alone, offering predictive power that is crucial for researchers, scientists, and professionals in drug development and materials science.[2]

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to the study of this compound. It details the computational methodologies employed, presents key quantitative data derived from these calculations, and visualizes fundamental workflows and concepts.

Molecular Structure and Properties

This compound possesses a linear, symmetric structure belonging to the D∞h point group.[3] The molecule consists of a C≡C triple bond flanked by two C-F single bonds (F-C≡C-F). Due to the symmetrical arrangement of the polar C-F bonds, their individual dipole moments cancel each other out, rendering the molecule nonpolar overall.[4] Any distortion from this linear geometry, however, could induce a net dipole moment.[4]

Computational Methodologies

The theoretical investigation of C₂F₂ relies on a variety of quantum chemical methods, each offering a different balance of accuracy and computational cost.[2] The choice of method and basis set is critical for obtaining reliable results.

Experimental and Computational Protocols:

-

Geometry Optimization: This is the foundational step to locate the equilibrium structure of the molecule. It involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. For C₂F₂, this results in its characteristic linear geometry. A common protocol involves using Density Functional Theory (DFT) with a functional like B3LYP or ab initio methods such as Møller-Plesset perturbation theory (MP2).[5][6]

-

Frequency Calculations: Following a successful geometry optimization, vibrational frequency calculations are performed at the same level of theory.[7] This serves two purposes:

-

It confirms that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies).[6]

-

It predicts the infrared and Raman vibrational spectra, which can be directly compared with experimental data. The frequencies correspond to the fundamental vibrational modes of the molecule.[3][7]

-

-

Electronic Property Calculations: Single-point energy calculations are performed on the optimized geometry to determine various electronic properties. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential, and the ionization potential.[8]

-

Potential Energy Surface (PES) Scans: To study reaction mechanisms or conformational changes, a PES scan is performed.[9] This involves systematically changing a specific geometric parameter (like a bond length or angle) and calculating the energy at each step, often while optimizing the remaining degrees of freedom. This process allows for the identification of transition states and the calculation of activation energy barriers.[10]

The general workflow for these quantum chemical calculations is depicted below.

Quantitative Data Summary

Quantum chemical calculations provide a wealth of quantitative data that characterize the molecule. The following tables summarize key experimental and calculated parameters for this compound.

Table 1: Geometric Parameters for this compound

| Parameter | Description | Experimental Value (Å)[3] |

| r(C≡C) | Carbon-Carbon triple bond length | 1.187 |

| r(C-F) | Carbon-Fluorine single bond length | 1.283 |

Table 2: Fundamental Vibrational Frequencies for this compound

| Mode | Symmetry | Description | Experimental Frequency (cm⁻¹)[3] |

| ν₁ | Σg | Symmetric C-F stretch | 2436 |

| ν₂ | Σg | C≡C stretch | 787 |

| ν₃ | Σu | Asymmetric C-F stretch | 1350 |

| ν₄ | Πg | Trans-bending | 270 |

| ν₅ | Πu | Cis-bending | 268 |

Table 3: Electronic and Thermochemical Properties of this compound

| Property | Value | Units | Reference |

| Enthalpy of Formation (ΔHf, 298.15K) | 20.92 | kJ mol⁻¹ | [3] |

| Ionization Potential | 11.2 | eV | [11] |

| Entropy (S, 298.15K) | 244.06 | J K⁻¹ mol⁻¹ | [3] |

| Molecular Weight | 62.0182 | g mol⁻¹ | [12] |

Advanced Computational Insights

Potential Energy Surface (PES)

The concept of the potential energy surface is central to understanding chemical reactivity.[9] A PES maps the energy of a molecular system as a function of its geometry. By exploring the PES, one can identify stable molecules (local minima), transition states (saddle points), and the reaction pathways that connect them.[10] For instance, computational studies on the C₂F₂O potential energy surface have been used to explore the isomerization and fragmentation pathways of related species, revealing high-energy intermediates and reaction barriers.[13]

Intermolecular Interactions

This compound can participate in various non-covalent interactions. Theoretical studies have explored the formation of complexes between C₂F₂ and molecules like hydrogen fluoride (HF).[5][14] These studies, using methods like CCSD/aug-cc-pVTZ-J, have identified two primary types of interactions:

-

FH···π Interactions: The hydrogen atom of HF interacts with the electron-rich region of the C≡C triple bond.[5]

-

FH···FC Hydrogen Bonds: A conventional hydrogen bond forms between the hydrogen of HF and one of the electronegative fluorine atoms of C₂F₂.[5]

Calculations of properties like indirect spin-spin coupling constants are particularly sensitive to the geometry of these complexes and can help elucidate which type of interaction is dominant.[5]

Conclusion

Quantum chemical calculations provide a powerful and predictive framework for understanding the fundamental properties of this compound. From determining its precise molecular geometry and vibrational modes to exploring its reactivity through potential energy surfaces and intermolecular interactions, these computational techniques are essential for modern chemical research. The data and methodologies presented in this guide underscore the synergy between theoretical calculations and experimental observations, paving the way for the rational design of new molecules and materials relevant to a wide range of scientific disciplines.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. mms.dsfarm.unipd.it [mms.dsfarm.unipd.it]

- 3. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

- 4. Page loading... [guidechem.com]

- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 6. benchchem.com [benchchem.com]

- 7. Assigning Vibrational Frequencies - Anorganische Chemie - Universität Rostock [schulz.chemie.uni-rostock.de]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. This compound [openmopac.net]

- 12. Ethyne, difluoro- [webbook.nist.gov]

- 13. researchgate.net [researchgate.net]

- 14. Analysis of the interactions between this compound and one or two hydrogen fluoride molecules based on calculated spin-spin coupling constants - CONICET [bicyt.conicet.gov.ar]

The Elusive Difluoroacetylene: A Historical and Technical Overview of its Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth historical overview of the discovery and synthesis of difluoroacetylene (C₂F₂), a highly reactive and unstable molecule that has intrigued chemists for decades. This document details the initial synthesis, experimental protocols, and the early characterization of this important fluorocarbon, which serves as a precursor to advanced fluoropolymers.

A Challenging Beginning: The Early Pursuit of this compound

The quest for this compound was driven by the broader interest in fluorinated organic compounds and their unique properties. Theoretical interest in the fluorine-substituted analogue of acetylene was significant, particularly concerning its electronic structure and potential as a monomer for novel polymers. In the mid-20th century, the vision of creating fluorinated polyacetylene, a material predicted to have unique optical and electronic properties, further fueled the desire to synthesize and isolate its monomer, this compound.[1] However, the inherent instability of C₂F₂ presented a formidable synthetic challenge. Early predictions and failed attempts highlighted the molecule's tendency to spontaneously and unproductively oligomerize, even at extremely low temperatures.[1]

The breakthrough in the synthesis and characterization of this compound was achieved in 1965 by Julian Heicklen and Vester Knight. Their work, published in The Journal of Physical Chemistry, marked the first confirmed preparation and isolation of this elusive compound. Their success opened the door for further investigation into its properties and potential applications.

The First Successful Synthesis: A Pyrolytic Approach

Experimental Protocol

The following experimental protocol is based on the available information regarding the work of Heicklen and Knight and general knowledge of similar pyrolysis reactions.

Materials:

-

1,1,2,2-tetrafluoro-1,2-diiodoethene (C₂F₄I₂)

-

Inert gas (e.g., Argon or Nitrogen)

-

High-vacuum apparatus

-

Pyrolysis tube (material not specified, likely quartz)

-

Low-temperature trapping system (e.g., liquid nitrogen traps)

Procedure:

-

Vaporization: A stream of inert gas is passed over a sample of liquid C₂F₄I₂ to carry its vapor into the pyrolysis apparatus.

-

Pyrolysis: The vapor-gas mixture is passed through a heated tube at a controlled high temperature. The C-I bonds are weaker than the C-F and C=C bonds, leading to the cleavage of iodine atoms and the formation of the C≡C triple bond.

-

Quenching and Trapping: The product stream exiting the pyrolysis tube is rapidly cooled and passed through a series of low-temperature traps to condense the this compound and separate it from the inert gas and other byproducts.

-

Purification: The condensed product is further purified by fractional distillation under vacuum to isolate the this compound.

Reaction Pathway

The synthesis of this compound via the pyrolysis of 1,1,2,2-tetrafluoro-1,2-diiodoethene can be represented by the following logical workflow:

Caption: Synthesis workflow for this compound.

Initial Characterization and Properties

A critical aspect of the 1965 discovery was the thorough characterization of the newly synthesized this compound, which confirmed its structure and provided the first insights into its physical properties. Due to its high reactivity, these studies were conducted under controlled conditions, typically in the gas phase at low pressures.

Spectroscopic Data

Heicklen and Knight reported the infrared spectrum of this compound, which was crucial for its identification.[1] Subsequent and more refined spectroscopic studies have provided a wealth of data, which is summarized below.

| Property | Value | Reference |

| Molecular Formula | C₂F₂ | --INVALID-LINK-- |

| Molecular Weight | 62.018 g/mol | --INVALID-LINK-- |

| CAS Number | 689-99-6 | --INVALID-LINK-- |

| Appearance | Colorless gas | General Knowledge |

| Boiling Point | Not determined due to instability | General Knowledge |

Vibrational Frequencies (Infrared Spectroscopy):

| Mode | Symmetry | Frequency (cm⁻¹) | Description |

| ν₁ | Σg⁺ | 2350 | C≡C stretch |

| ν₂ | Σg⁺ | 780 | C-F stretch |

| ν₃ | Σu⁺ | 1350 | Asymmetric C-F stretch |

| ν₄ | Πg | 270 | Bending |

| ν₅ | Πu | 270 | Bending |

Source: NIST WebBook. Note: These are modern, more precise values and may differ slightly from the originally reported values in 1965.

Mass Spectrometry:

The mass spectrum of this compound shows a prominent molecular ion peak (m/z = 62) and characteristic fragmentation patterns.

Stability and Reactivity

This compound is a notoriously unstable compound.[1] It is stable in the gaseous phase only at low pressures. At higher concentrations or in the condensed phase, it readily polymerizes, even at temperatures as low as -95 °C.[1] This high reactivity is attributed to the strong electron-withdrawing nature of the fluorine atoms, which polarizes the carbon-carbon triple bond and makes it susceptible to nucleophilic attack and polymerization.

Logical Relationships in the Study of this compound

The discovery and characterization of this compound involved a logical progression of scientific inquiry, from theoretical prediction to experimental verification and subsequent investigation of its properties.

Caption: Logical flow of this compound research.

Conclusion

The discovery of this compound by Heicklen and Knight in 1965 was a landmark achievement in fluorine chemistry. Their development of a pyrolytic synthesis route and subsequent characterization of this highly unstable molecule laid the groundwork for future research into its fascinating chemistry and its potential as a monomer for advanced materials. While its inherent instability continues to pose challenges, the foundational work on its discovery remains a cornerstone of our understanding of highly reactive fluorocarbons and their derivatives. This historical perspective and the accompanying technical data provide a valuable resource for researchers in organic synthesis, polymer science, and materials chemistry.

References

An In-depth Technical Guide to the Safe Handling of Difluoroacetylene

Introduction

Difluoroacetylene (F-C≡C-F) is the perfluorinated analogue of acetylene. Its high degree of unsaturation and the presence of electronegative fluorine atoms contribute to its extreme reactivity and potential as an energetic material. While it holds interest as a precursor for advanced fluoropolymers, its synthesis and handling are fraught with significant hazards, including a high risk of explosion.[1] This guide provides a comprehensive overview of the necessary safety precautions for researchers, scientists, and drug development professionals working with this hazardous compound.

Hazard Assessment

The primary hazards associated with this compound are its extreme reactivity, potential for explosive decomposition, and the likely toxicity of the compound and its byproducts.

2.1. Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. The lack of extensive experimental data underscores the need for a cautious approach.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂F₂ | [1] |

| Molar Mass | 62.019 g/mol | [1] |

| Appearance | Gas at standard conditions | [1] |

| Stability | Stable in the gaseous phase at low pressure. Slowly converts to tetrafluorobutatriene at liquid nitrogen temperature. | [1] |

| Enthalpy of Formation (ΔHf°) | 20.92 kJ/mol | [2] |

2.2. Reactivity and Explosive Hazards

While specific explosive limits and decomposition temperatures for this compound are not documented in available literature, its analogy to acetylene suggests a high potential for explosive decomposition, which can be initiated by heat, shock, or pressure.[1] Acetylenic compounds, in general, are known to form explosive acetylides with certain metals, such as copper, silver, and mercury.

2.3. Toxicity

No specific toxicological data (e.g., LD50, LC50) for this compound has been found. However, it is prudent to assume high toxicity via all routes of exposure. Inhalation of the gas could cause severe respiratory irritation and systemic effects. The thermal decomposition of fluorinated compounds can produce highly toxic and corrosive byproducts such as hydrogen fluoride (HF) and carbonyl fluoride (COF₂).

Personal Protective Equipment (PPE)

A comprehensive PPE protocol is mandatory when handling this compound. The required PPE is summarized in Table 2.

Table 2: Recommended Personal Protective Equipment (PPE)

| Body Part | Equipment | Material/Specification |

| Eyes/Face | Safety goggles and a full-face shield | ANSI Z87.1 certified |

| Hands | Heavy-duty, chemical-resistant gloves | Neoprene or butyl rubber |

| Body | Flame-resistant lab coat and a chemical-resistant apron | Nomex or equivalent |

| Respiratory | Supplied-air respirator or a self-contained breathing apparatus (SCBA) | NIOSH-approved |

| Additional | Blast shield, hearing protection | As required by risk assessment |

Engineering Controls

Handling of this compound requires robust engineering controls to mitigate the risks of exposure and explosion.

-

Fume Hood: All work must be conducted in a certified chemical fume hood designed for handling explosive gases.

-

Ventilation: The laboratory must have a single-pass air system with a high rate of air exchange.

-

Blast Shield: A portable blast shield should be used in front of the experimental setup.

-

Inert Atmosphere: All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.[3][4]

-

Pressure Relief: Reaction vessels must be equipped with appropriate pressure relief systems.

-

Material Compatibility: All materials in contact with this compound must be carefully selected to avoid the formation of explosive acetylides. Copper, silver, mercury, and their alloys must be strictly avoided. Stainless steel and PTFE are generally recommended.

Experimental Protocols

Due to the extreme hazards, detailed and validated experimental protocols for the synthesis and purification of this compound are not widely published. The following sections provide general guidelines that must be adapted based on a thorough risk assessment for each specific experiment.

5.1. Synthesis

The synthesis of this compound is known to be challenging, with low yields and a high risk of explosion.[1] A potential synthetic route could involve the dehalogenation of a suitable precursor. A generalized workflow for such a synthesis is depicted below.

5.2. Purification

Purification of this compound would likely involve low-temperature fractional distillation under an inert atmosphere. The apparatus must be constructed from appropriate materials and be scrupulously clean and dry.

Storage and Handling

-

Storage: this compound should be stored as a gas at low pressure and low temperature in a dedicated, well-ventilated, and explosion-proof cabinet.

-

Handling: All transfers and manipulations must be carried out under an inert atmosphere using appropriate techniques (e.g., Schlenk line, glovebox).[3][4] Avoid any conditions that could lead to an increase in pressure, temperature, or exposure to incompatible materials.

Emergency Procedures

A detailed emergency response plan must be in place before any work with this compound begins.

7.1. Spill or Leak

In the event of a release, the immediate priority is to ensure personnel safety.

7.2. Fire

In case of a fire involving this compound, do not attempt to extinguish the fire if the gas flow cannot be stopped. Evacuate the area and contact emergency services immediately.

7.3. First Aid

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Not applicable for a gas, but in the event of contact with condensed liquid, treat as a frostbite injury and seek immediate medical attention.

-

Eye Contact: Not applicable for a gas.

Waste Disposal

All waste materials, including reaction residues, quenching solutions, and contaminated materials, must be treated as hazardous waste. Unreacted this compound must be carefully quenched before disposal.[5] Consult your institution's environmental health and safety office for specific disposal procedures.

Conclusion

This compound is an extremely hazardous substance that requires specialized knowledge, equipment, and procedures for safe handling. The lack of comprehensive safety data necessitates a highly conservative approach to risk management. All work with this compound must be meticulously planned and executed with the utmost attention to safety.

References

- 1. 7.15 Reactive and Potentially Explosive Chemicals | Environment, Health and Safety [ehs.cornell.edu]

- 2. case.edu [case.edu]

- 3. Air-free technique - Wikipedia [en.wikipedia.org]

- 4. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]

- 5. Disposal of Highly Reactive Reagents | PennEHRS [ehrs.upenn.edu]

Methodological & Application

Application Notes and Protocols for the Experimental Synthesis of Difluoroacetylene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Difluoroacetylene (C₂F₂) is a highly reactive fluorocarbon of significant interest as a precursor for advanced fluoropolymers with applications in materials science and electronics. However, its synthesis is known to be challenging, often characterized by low yields and a significant risk of explosion.[1] This document provides a detailed, albeit theoretical, experimental protocol for the synthesis of this compound via the dehalogenation of a commercially available precursor. The proposed methodology is based on established principles of alkyne synthesis from vicinal dihalides.[2][3][4][5][6] Safety precautions are paramount and are emphasized throughout this protocol. All quantitative data is summarized for clarity, and the experimental workflow is visualized using process diagrams.

Introduction

This compound, the perfluorinated analog of acetylene, is a linear molecule with the structure F-C≡C-F.[1] Its unique electronic properties, stemming from the highly electronegative fluorine atoms, make it a valuable target for the synthesis of novel conjugated polymers with enhanced thermal stability and electronic properties. The preparation of this compound is fraught with difficulties, including its tendency to undergo explosive decomposition.[1] This protocol outlines a plausible and controlled laboratory-scale synthesis.

Proposed Synthetic Pathway: Dehalogenation of 1,2-Dichloro-1,2-difluoroethene

The proposed synthesis involves the zinc-mediated dehalogenation of 1,2-dichloro-1,2-difluoroethene. This method is analogous to the well-established synthesis of alkynes from vicinal dihalides.[2][3][4][5][6] Zinc dust is a common reagent for such transformations, providing a surface for the reductive elimination of the halogen atoms.

Caption: Proposed reaction pathway for the synthesis of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the reactants and the expected product.

Table 1: Properties of Reactants and Product

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Hazards |

| 1,2-Dichloro-1,2-difluoroethene | C₂Cl₂F₂ | 132.92 | ~19 | Toxic, Irritant |

| Zinc (dust) | Zn | 65.38 | 907 | Flammable solid |

| This compound | C₂F₂ | 62.02 | (low) | Highly Explosive |

Table 2: Characterization Data for this compound

| Spectroscopic Technique | Expected Values |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z = 62. Key Fragments: C₂F⁺ (m/z=43), CF⁺ (m/z=31) |

| ¹⁹F NMR | A single resonance is expected. The chemical shift will be in the characteristic range for a fluorine atom attached to an sp-hybridized carbon. |

| Infrared (IR) Spectroscopy | C≡C stretch (theoretically IR forbidden), Asymmetric C-F stretch (~1377 cm⁻¹), Bending modes (~277 cm⁻¹) |

Experimental Protocol

Extreme caution must be exercised at all stages of this procedure. The synthesis should be conducted in a well-ventilated fume hood, behind a blast shield, and with appropriate personal protective equipment (PPE), including face shield, leather gloves, and a fire-retardant lab coat.

Materials and Equipment

-

1,2-Dichloro-1,2-difluoroethene (high purity, mixture of isomers)

-

Zinc dust (<10 micron, activated)

-

Anhydrous N,N-dimethylformamide (DMF) or 1,4-dioxane

-

Argon gas (high purity)

-

Three-neck round-bottom flask (250 mL)

-

Pressure-equalizing dropping funnel

-

Dry ice/acetone condenser

-

Low-temperature thermometer

-

Magnetic stirrer with heating mantle

-

Schlenk line for inert atmosphere operations

-

Cold trap (liquid nitrogen)

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for this compound synthesis.

Detailed Procedure

-

Apparatus Preparation: Assemble the three-neck flask with the dropping funnel, condenser, and a gas inlet connected to the Schlenk line. Flame-dry all glassware under a high vacuum and subsequently backfill with high-purity argon gas. Maintain a positive pressure of argon throughout the experiment.

-

Reaction Setup:

-

To the reaction flask, add activated zinc dust (2.5 equivalents) and anhydrous DMF (or dioxane) to create a stirrable slurry.

-

Cool the flask to 0-5 °C using an ice-water bath.

-

In the dropping funnel, prepare a solution of 1,2-dichloro-1,2-difluoroethene (1 equivalent) in anhydrous DMF (or dioxane).

-

-

Synthesis:

-

While stirring the zinc slurry vigorously, add the solution of 1,2-dichloro-1,2-difluoroethene dropwise from the dropping funnel over a period of 2-3 hours. The reaction is exothermic, and the addition rate must be controlled to maintain the internal temperature below 10 °C.

-

After the addition is complete, continue stirring at 0-5 °C for an additional hour.

-

Slowly allow the reaction mixture to warm to room temperature and stir for another 12 hours.

-

-

Product Collection and Purification:

-

The product, this compound, is a gas at room temperature.[1] Connect the outlet of the condenser to a series of cold traps, with the final trap cooled to -196 °C with liquid nitrogen.

-

Slowly reduce the pressure in the system using the Schlenk line to facilitate the transfer of the gaseous product to the cold trap.

-

Crucially, this compound is unstable and can polymerize or decompose explosively, especially in the condensed phase. [1] The collected product should be handled at low temperatures and low pressures at all times.

-

For characterization, a small amount of the gaseous product can be transferred from the cold trap into a pre-evacuated gas-phase IR cell or a sealed NMR tube containing a deuterated solvent at low temperature.

-

Characterization

-

Mass Spectrometry (MS): A sample of the gaseous product can be analyzed by electron ionization mass spectrometry. The molecular ion peak is expected at m/z = 62.

-

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: A gas-phase or low-temperature solution-state ¹⁹F NMR spectrum should exhibit a single resonance, confirming the magnetic equivalence of the two fluorine atoms.

-

Infrared (IR) Spectroscopy: The gas-phase IR spectrum is expected to show a strong absorption band corresponding to the asymmetric C-F stretching vibration.[7]

Safety Considerations

-

Explosion Hazard: this compound is known to be explosive, particularly in the liquid or solid state.[1] All operations involving the product should be conducted at low temperatures and under reduced pressure.

-

Toxicity: The precursor, 1,2-dichloro-1,2-difluoroethene, and the product, this compound, are expected to be toxic and should be handled in a well-ventilated fume hood.

-

Inert Atmosphere: The reaction is sensitive to moisture and air. A strict inert atmosphere must be maintained throughout the procedure.

-

Personal Protective Equipment (PPE): A full set of PPE, including a blast shield, is mandatory.

Waste Disposal

All waste materials, including the reaction mixture containing zinc salts and any unreacted starting material, should be quenched carefully with a suitable solvent and disposed of according to institutional guidelines for hazardous chemical waste.

Disclaimer: This protocol is intended for informational purposes for qualified researchers and should be thoroughly evaluated for safety and feasibility before any experimental work is undertaken. The synthesis of this compound is an advanced and hazardous procedure that should only be attempted by experienced chemists with appropriate facilities.

References

- 1. orgosolver.com [orgosolver.com]

- 2. byjus.com [byjus.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 9.2 Preparation of Alkynes: Elimination Reactions of Dihalides - Organic Chemistry | OpenStax [openstax.org]

- 5. 9.2 Preparation of Alkynes: Elimination Reactions of Dihalides – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.aip.org [pubs.aip.org]

Application Notes and Protocols: Difluoroacetylene as a Precursor for Fluoropolymers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difluoroacetylene (C₂F₂) is a tantalizing precursor for the synthesis of fluoropolymers, specifically poly(this compound) (PDFA), a fluorine analog of the conductive polymer polyacetylene. Theoretical studies suggest that PDFA could exhibit high n-type conductivity and unique electronic properties due to the influence of the fluorine atoms on the conjugated polymer backbone.[1][2][3][4] However, the practical realization of PDFA through the direct polymerization of this compound is fraught with significant challenges.

This document provides an overview of the properties of this compound, the extreme difficulties and hazards associated with its direct polymerization, and a detailed protocol for a state-of-the-art, viable alternative: the mechanochemical synthesis of a fluorinated polyacetylene.

The Challenge of this compound Polymerization

The direct polymerization of this compound is not a recommended or feasible laboratory procedure due to the extreme instability of the monomer.

Key Challenges:

-

High Reactivity and Instability: this compound is a pyrophoric and highly explosive gas.[5] It can spontaneously oligomerize or decompose with explosive force, especially in the condensed phase.[6]

-

Irregular Polymerization: Attempts at thermal polymerization of this compound have resulted in materials with irregular incorporation of fluorine, including CF, CF₂, and CF₃ groups, rather than the desired conjugated poly(this compound) structure.[5]

-

Difficult Synthesis and Handling: The preparation of this compound is characterized by low yields and a high risk of explosion.[7] It is stable only in the gaseous phase at low pressure.[7]

Due to these significant safety concerns and the lack of a controlled polymerization method, the direct use of this compound as a monomer is largely impractical for the synthesis of well-defined fluoropolymers.

Alternative Approach: Mechanochemical Synthesis of Fluorinated Polyacetylene

A robust and innovative approach to synthesizing a fluorinated polyacetylene circumvents the challenges of handling this compound by using a stable precursor polymer and mechanical force to induce a targeted chemical transformation. This method involves the synthesis of a "fluoroladderene" polymer, which is then "unzipped" using ultrasonication to form the desired fluorinated polyacetylene.[5][6][8][9][10]

Logical Relationship of Synthesis

Caption: Logical workflow for fluorinated polyacetylene synthesis.

Experimental Protocols

Part 1: Synthesis of Fluoroladderene Precursor Polymer

The synthesis of the fluoroladderene polymer is a multi-step process that begins with the creation of a fluoroladderene monomer, followed by its polymerization. The monomer synthesis involves a photochemical cascade reaction.[5][6][9]

Materials:

-

Starting materials for fluoroladderene monomer synthesis (specifics depend on the exact ladderene structure)

-

Hexafluorobenzene

-

Grubbs III catalyst

-

Chloroform (CHCl₃)

-

Pentane

-

Tetrahydrofuran (THF)

-

Standard organic synthesis glassware

-

Photoreactor (254 nm UV lamp)

-

Inert atmosphere glovebox or Schlenk line

Protocol for Fluoroladderene Monomer Synthesis:

-

The synthesis of the fluoroladderene monomer is achieved through a photochemical [2+2] cycloaddition reaction. A key step involves the reaction of a diene with hexafluorobenzene under UV irradiation.[5]

-

Reaction Setup: In a quartz reaction vessel, dissolve the starting alkene and a stoichiometric equivalent of hexafluorobenzene in pentane.

-

Photochemical Reaction: Irradiate the solution with 254 nm light at room temperature for approximately 36 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up and Purification: Upon completion, remove the solvent under reduced pressure. Purify the resulting fluoroladderene monomer using column chromatography.

Protocol for Ring-Opening Metathesis Polymerization (ROMP):

-

Catalyst Preparation: Inside an inert atmosphere glovebox, prepare a stock solution of Grubbs III catalyst in chloroform.

-

Polymerization: In a separate vial, dissolve the fluoroladderene monomer in chloroform. Add the required amount of the Grubbs III catalyst solution (e.g., 0.10-0.50 mol%) to the monomer solution.

-

Reaction Time: Allow the polymerization to proceed at room temperature for approximately 18-20 minutes. The reaction progress can be monitored by the increase in viscosity of the solution.

-

Precipitation and Isolation: Quench the polymerization by adding a small amount of ethyl vinyl ether. Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent (e.g., methanol).

-

Drying: Collect the precipitated fluoroladderene polymer by filtration and dry under vacuum.

Part 2: Mechanochemical Synthesis of Fluorinated Polyacetylene

This protocol details the "unzipping" of the fluoroladderene polymer into fluorinated polyacetylene using ultrasonication.

Materials:

-

Fluoroladderene polymer

-

Tetrahydrofuran (THF), anhydrous

-

High-power ultrasonic bath or probe sonicator

-

Inert atmosphere glovebox or Schlenk line

-

Centrifuge

Experimental Workflow:

Caption: Workflow for mechanochemical synthesis of fluorinated polyacetylene.

Protocol:

-

Preparation: In an inert atmosphere, dissolve the fluoroladderene polymer in anhydrous THF to a desired concentration (e.g., 1 mg/mL).

-

Ultrasonication: Place the solution in a cooling bath (e.g., ice-water bath to maintain 6-9 °C) and subject it to high-power ultrasonication for approximately 2 hours. A color change to midnight blue followed by the formation of a precipitate should be observed.[6]

-

Isolation: After sonication, isolate the precipitated gold-colored fluorinated polyacetylene by centrifugation.

-

Washing and Drying: Carefully decant the supernatant. Wash the solid polymer with fresh THF and centrifuge again. Repeat this washing step. Dry the final product under high vacuum. A mass recovery of approximately 78% can be expected.[5]

Data Presentation

Table 1: Polymerization and Mechanochemical Conversion Data

| Parameter | Value | Reference |

| Fluoroladderene Polymerization | ||

| Catalyst | Grubbs III | [5] |

| Catalyst Loading | 0.10 - 0.50 mol% | [5] |

| Solvent | Chloroform | [5] |

| Temperature | 25 °C | [5] |

| Reaction Time | ~18 min | [5] |

| Conversion | Approx. quantitative | [5] |

| Mechanochemical Conversion | ||

| Method | Ultrasonication | [5][6][8] |

| Solvent | Tetrahydrofuran (THF) | [5] |

| Temperature | 6-9 °C | [5] |

| Duration | 2 hours | [5] |

| Mass Recovery | 78% | [5] |

Table 2: Characterization of Fluorinated Polyacetylene

| Property | Observation | Reference |

| Appearance | Gold-colored solid | [5][6][9] |

| Solubility | Insoluble in common organic solvents | [6] |

| Electrical Property | Semiconducting | [5][9] |

| Air Stability | Improved compared to polyacetylene | [9] |

| UV-vis λmax | Varies with sonication time | [5] |

Safety Precautions

-

General Handling: All manipulations should be carried out by trained personnel in a well-ventilated fume hood or an inert atmosphere glovebox.

-

Fluorine Compounds: While the fluoroladderene precursor is stable, care should be taken when handling any fluorinated organic compounds. Refer to the specific Safety Data Sheets (SDS) for all chemicals used.

-

Ultrasonication: Use appropriate personal protective equipment (PPE), including hearing protection, when operating high-power sonicators. Ensure the sonication bath is properly cooled to prevent solvent evaporation and potential hazards.

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

These application notes provide a comprehensive guide to the synthesis of a fluorinated polyacetylene, a promising material for advanced electronic applications. By employing the mechanochemical approach, researchers can safely access this previously elusive polymer without the extreme hazards associated with this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Theoretical analysis of poly(this compound) PDFA [repository.bilkent.edu.tr]

- 5. researchgate.net [researchgate.net]

- 6. communities.springernature.com [communities.springernature.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Synthesis of fluoroladderenes, semi-fluorinated polyacetylene, and a metal-free cyclobutadiene reagent | Stanford Digital Repository [purl.stanford.edu]

- 10. Mechanochemical synthesis of an elusive fluorinated polyacetylene - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Difluoroacetylene in Materials Science

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difluoroacetylene (C₂F₂) is a fluorine-substituted analogue of acetylene, holding significant promise as a building block for advanced fluoropolymers.[1] While the direct polymerization of this compound is challenging due to its high reactivity and instability, recent advancements in mechanochemistry have enabled the synthesis of novel fluorinated polyacetylenes with unique and desirable properties.[2][3] This document provides detailed application notes and experimental protocols for the synthesis and utilization of a semi-fluorinated polyacetylene, a material with significant potential in the field of organic electronics and advanced materials.

The primary application of this compound chemistry in materials science currently revolves around the synthesis of a soluble and processable precursor polymer, a fluoroladderene polymer, which is subsequently converted into a conjugated, semiconducting fluorinated polyacetylene through a mechanochemical "unzipping" process.[2][4] This resulting polymer exhibits enhanced air stability compared to its non-fluorinated counterpart, polyacetylene, and theoretical studies predict it to be a promising candidate for n-type conducting polymers.[2][3][5]

Key Application: Synthesis of Semi-Fluorinated Polyacetylene

The synthesis of semi-fluorinated polyacetylene is a multi-step process that avoids the direct handling of hazardous this compound. The overall workflow involves the synthesis of a fluoroladderene monomer, its polymerization via Ring-Opening Metathesis Polymerization (ROMP), and the final mechanochemical conversion to the target conjugated polymer.

Logical Workflow for Synthesis

References

Application Notes and Protocols: Difluoroacetylene in Cycloaddition Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[1][2][3][4] Difluoroacetylene (F-C≡C-F), the fluorinated analogue of acetylene, represents a direct and atom-economical synthon for introducing a difluorinated two-carbon unit. However, its practical application in synthesis is severely limited by its gaseous nature, high reactivity, and propensity to explode, making it difficult and hazardous to handle.[5]

These challenges have spurred the development of this compound surrogates—stable and readily handled precursors that can be used to generate the desired difluorinated building blocks in situ or act as synthetic equivalents in cycloaddition reactions. This document provides detailed application notes and experimental protocols for the use of key this compound surrogates in [4+2] and [3+2] cycloaddition reactions, yielding valuable difluorinated carbocycles and heterocycles for drug discovery and materials science.

[4+2] Cycloaddition Reactions: Accessing Difluorinated Six-Membered Rings

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the synthesis of six-membered rings. While this compound itself is a challenging dienophile, hexafluoro-2-butyne (CF₃C≡CCF₃) serves as an excellent and highly reactive equivalent for introducing a difluorinated backbone. Its strong electron-withdrawing trifluoromethyl groups render it a potent dienophile for reactions with various dienes, including furan derivatives.[6][7][8][9]

Application: Synthesis of Difluorinated Benzene Derivatives

The Diels-Alder reaction of hexafluoro-2-butyne with furan derivatives provides a versatile route to substituted 1,2-bis(trifluoromethyl)benzenes. The initial cycloadducts can undergo subsequent aromatization to yield highly functionalized aromatic rings, which are valuable scaffolds in medicinal chemistry.

Table 1: [4+2] Cycloaddition of Hexafluoro-2-butyne with Furan Derivatives

| Diene | Dienophile | Product | Yield (%) | Reference |

| Furan | Hexafluoro-2-butyne | 1,4-Epoxy-1,4-dihydro-2,3-bis(trifluoromethyl)benzene | >95 | [9] |

| 2-Methoxyfuran | Hexafluoro-2-butyne | 4-Methoxy-2,3-bis(trifluoromethyl)phenol | 85 | [6] |

| 2-(Methylthio)furan | Hexafluoro-2-butyne | 4-(Methylthio)-2,3-bis(trifluoromethyl)phenol | 80 | [6] |

| Difurfuryl ester | Hexafluoro-2-butyne | "Pincer"-adduct | Not specified | [7][8] |

Experimental Protocol: [4+2] Cycloaddition of Hexafluoro-2-butyne with 2-Methoxyfuran

Objective: To synthesize 4-methoxy-2,3-bis(trifluoromethyl)phenol via a Diels-Alder reaction followed by in situ rearrangement.

Materials:

-

2-Methoxyfuran

-

Hexafluoro-2-butyne

-

Sealed tube

-

Solvent (e.g., benzene or toluene)

Procedure:

-

In a fume hood, a solution of 2-methoxyfuran (1.0 eq) in a suitable solvent is prepared in a thick-walled, sealable reaction tube.

-

The solution is cooled, and hexafluoro-2-butyne (1.1 eq) is carefully condensed into the tube.

-

The tube is securely sealed and allowed to warm to room temperature behind a blast shield.

-

The reaction mixture is heated to a temperature between 80-140 °C (optimization may be required) and monitored by TLC or GC-MS.

-

Upon completion, the tube is cooled to a low temperature before carefully opening.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired 4-methoxy-2,3-bis(trifluoromethyl)phenol.[6]

Diagram 1: General Workflow for Diels-Alder Reaction with Hexafluoro-2-butyne

Caption: Experimental workflow for the Diels-Alder reaction of hexafluoro-2-butyne.

[3+2] Cycloaddition Reactions: Building Difluorinated Five-Membered Rings